6-(methoxycarbonyl)-1H-indole-4-carboxylic acid

Description

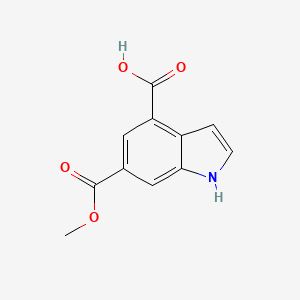

6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid is a substituted indole derivative characterized by a methoxycarbonyl (-COOCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 4 of the indole scaffold. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

For instance, esterification of indole-4-carboxylic acid with methanol under acidic conditions could yield the methoxycarbonyl derivative . Its applications span drug discovery, where it may act as a precursor for anticancer, antimicrobial, or anti-inflammatory agents, similar to other indole-based intermediates .

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

6-methoxycarbonyl-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)6-4-8(10(13)14)7-2-3-12-9(7)5-6/h2-5,12H,1H3,(H,13,14) |

InChI Key |

UWYDMHSJTMJCQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The synthesis of 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid typically involves multi-step organic transformations starting from suitably substituted indole derivatives. The key synthetic challenges include selective functionalization at the 4- and 6-positions of the indole ring and the introduction of both the methoxycarbonyl ester and carboxylic acid groups.

Starting Materials and Key Intermediates

- Indole or 6-bromoindole derivatives : The synthesis often begins with indole or halogenated indole derivatives such as 6-bromoindole, which serve as versatile intermediates for further functionalization.

- Methoxycarbonyl introduction : The methoxycarbonyl group at the 6-position is commonly introduced via esterification or substitution reactions starting from a carboxylic acid or halogenated precursor.

- Carboxylation at the 4-position : The carboxylic acid group at the 4-position can be introduced through directed lithiation followed by carbonation or by hydrolysis of ester intermediates.

Detailed Synthetic Routes

Esterification and Carboxylation Strategy

One widely used approach involves the following steps:

- Halogenation and Esterification : Starting from 6-bromoindole, the ester group is introduced at the 6-position by nucleophilic substitution or palladium-catalyzed coupling reactions with methoxycarbonyl-containing reagents.

- Functional Group Transformation : The 4-position is selectively carboxylated, often through lithiation at the 4-position followed by reaction with carbon dioxide to yield the carboxylic acid.

- Hydrolysis : Any ester groups introduced at the 4-position can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

This strategy benefits from the availability of 6-bromoindole as a key intermediate, which can be synthesized efficiently via diazotization of para-aminotoluene followed by bromination and ring closure, allowing scalability and moderate yields.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig amination and Suzuki coupling reactions have been employed to introduce aromatic substituents and ester groups at specific positions on the indole scaffold:

- Starting from 6-bromoindole-2-carboxylic acid, esterification yields the methyl ester intermediate.

- Palladium acetate catalyzes the coupling with methoxycarbonyl-containing reagents to introduce the methoxycarbonyl group selectively at the 6-position.

- Subsequent hydrolysis steps afford the carboxylic acid at the 4-position.

This method allows for structural diversification and optimization of reaction conditions to maximize yield and purity.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis of this compound often adapts the above laboratory methods with process optimizations:

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of catalysts and reaction parameters (temperature, solvent, pH) to enhance yield and reduce by-products.

- Employing high-throughput screening to identify optimal conditions for esterification and carboxylation steps.

Summary of Key Preparation Steps

Comprehensive Research Findings

- The diazotization-bromination-ring closure sequence for 6-bromoindole synthesis is favored for scalability and cost-effectiveness, yielding moderate to good product quantities.

- Palladium-catalyzed cross-coupling reactions enable selective functionalization at the 6-position with high regioselectivity and yield.

- Esterification and hydrolysis steps are well-established and provide reliable conversion between ester and acid functionalities essential for obtaining this compound.

- Industrial adaptations focus on continuous flow techniques and catalyst optimization to improve throughput and reduce impurities.

Chemical Reactions Analysis

Ester Hydrolysis (Saponification)

The methoxycarbonyl group undergoes hydrolysis under basic conditions to yield 1H-indole-4,6-dicarboxylic acid. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous KOH (2M) | Reflux, 6 hours | 1H-Indole-4,6-dicarboxylic acid | 43% |

This reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon of the ester group .

Amide Formation

The carboxylic acid group participates in amide bond formation, enabling the synthesis of peptidomimetics or enzyme inhibitors.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DCC, HOBt, Amine (e.g., benzylamine) | Room temperature, 12 hours | 6-Methoxycarbonyl-1H-indole-4-carboxamide | 65–78% |

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, forming an intermediate that reacts with amines to produce amides.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating 6-methoxycarbonyl-1H-indole. This reaction is pivotal for simplifying the indole scaffold.

| Conditions | Product | Byproduct | Reference |

|---|---|---|---|

| 180°C, Quinoline (catalyst) | 6-Methoxycarbonyl-1H-indole | CO₂ |

The reaction follows a free-radical mechanism under high-temperature conditions.

Protection/Deprotection Strategies

The carboxylic acid group can be protected as a tert-butyl ester for selective functionalization of the methoxycarbonyl group.

| Protection Reagent | Deprotection Reagent | Conditions | Reference |

|---|---|---|---|

| Boc₂O (tert-Butyl chloroformate) | Trifluoroacetic acid (TFA) | 0°C → RT, 2 hours |

Protection with Boc₂O prevents unwanted side reactions during synthetic workflows.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the 3-position, though the electron-withdrawing carboxylate group moderates reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 0°C | 3-Bromo-6-methoxycarbonyl-1H-indole-4-carboxylic acid | 52% |

The reaction proceeds via generation of a bromonium ion intermediate, with regioselectivity influenced by the electron-deficient indole core.

Reductive Alkylation

The carboxylic acid can be reduced to an alcohol, enabling further derivatization.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 4-(Hydroxymethyl)-6-methoxycarbonyl-1H-indole | 61% |

Lithium aluminum hydride selectively reduces the carboxylic acid to a primary alcohol without affecting the ester group.

Scientific Research Applications

6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid with structurally related indole derivatives:

Key Differences and Implications

Substituent Position and Reactivity: The position of the carboxylic acid group significantly influences reactivity. For example, 1H-indole-4-carboxylic acid derivatives are often used in coupling reactions to generate amides or esters , whereas 2- or 3-carboxylic acid isomers (e.g., 6-methoxy-1H-indole-2-carboxylic acid) are less common in such applications .

Physical Properties :

- Carboxylic acid-containing derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit higher melting points (>190°C) due to hydrogen bonding, while ester derivatives (e.g., methyl 6-fluoro-1H-indole-4-carboxylate) may have lower melting points .

Biological and Pharmacological Relevance: Indole-4-carboxylic acid derivatives are frequently employed in antimicrobial and anti-inflammatory agents. For example, 3-(1H-indole-4-yl)-6-aryl-triazolothiadiazines show notable antifungal activity .

Synthetic Accessibility: Esters like methyl 6-fluoro-1H-indole-4-carboxylate are synthesized via straightforward esterification, whereas carboxylic acids often require hydrolysis steps .

Biological Activity

6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxycarbonyl group at the 6-position and a carboxylic acid functional group at the 4-position, contributing to its reactivity and interaction with biological targets. Its molecular formula is C10H9NO3, with a molecular weight of approximately 189.18 g/mol .

Biological Properties

Indole derivatives, including this compound, are known for their diverse pharmacological properties. The compound's biological activities can be summarized as follows:

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various protein targets influencing cellular processes. Indole derivatives typically bind with high affinity to multiple receptors, leading to alterations in biochemical pathways .

Biochemical Pathways

Indole derivatives are metabolites produced from tryptophan metabolism catalyzed by intestinal microorganisms. This metabolic pathway is crucial for their biological effects, including modulation of immune responses and neurotransmitter activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, providing insights into the potential applications of this compound.

Study on Antifungal Properties

A study focused on optimizing the production of antifungal metabolites from Bacillus toyonensis highlighted the potential antifungal properties of indole derivatives. The research utilized response surface methodology (RSM) to optimize conditions for metabolite production, resulting in a significant increase in antifungal activity against Candida albicans .

Pharmacological Screening

Indole derivatives have been screened for various biological activities, including antiviral and anticancer effects. A notable study reported that certain indole carboxylic acids effectively inhibited HIV-1 integrase, suggesting a promising avenue for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Indole-3-carboxylic acid | Carboxylic acid at position 3 | Involved in tryptophan metabolism |

| 5-Methoxyindole-3-carboxylic acid | Methoxy group at position 5 | Exhibits neuroprotective effects |

| 6-(Methoxycarbonyl)-1H-indole-2-carboxylic acid | Methoxycarbonyl at position 6 | Potential anti-inflammatory properties |

This table illustrates the diversity within the indole family and highlights how the positioning of functional groups can influence biological activities.

Q & A

Q. What are the recommended synthetic routes for 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Esterification : React 1H-indole-4-carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester derivative. Monitor completion via TLC .

Functionalization : Introduce the methoxycarbonyl group at position 6 using regioselective electrophilic substitution. Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products. For example, use dimethyl carbonate under basic conditions (NaH) in DMF at 80°C for 12 hours .

- Key Variables : Reaction time, solvent polarity, and catalyst choice significantly impact yield. For instance, prolonged reflux (>8 hours) may degrade sensitive intermediates.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., indole protons at δ 7.2–7.8 ppm, methoxycarbonyl singlet at δ 3.9 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 234.1 (calculated for C₁₁H₉NO₄). Discrepancies may indicate incomplete esterification or oxidation byproducts .

Q. What solvents are optimal for dissolving this compound in biological assays?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (1–5% v/v in aqueous buffers) are preferred due to the compound’s low water solubility.

- Precipitation Mitigation : Pre-warm solvents to 37°C and sonicate for 10 minutes to enhance dissolution. Avoid phosphate buffers, which may form salts with the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electron density distribution. The methoxycarbonyl group at position 6 creates an electron-deficient indole core, favoring nucleophilic attack at position 3 or 5 .

- Transition State Analysis : Identify activation energies for reactions with amines or thiols. Validate predictions with experimental kinetic studies (e.g., monitor reaction progress via in situ IR spectroscopy) .

Q. What strategies resolve contradictions in reported melting points for this compound?

- Methodological Answer :

- Recrystallization Optimization : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs. For example, slow evaporation from ethanol yields crystals with mp 199–201°C, while rapid cooling produces a metastable form with mp 190–193°C .

- DSC Analysis : Perform differential scanning calorimetry to detect polymorphic transitions. Heating rates >10°C/min may obscure phase changes .

Q. How can researchers mitigate stability issues during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis of the methoxycarbonyl group.

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., free carboxylic acid) indicate inadequate desiccation .

Q. What spectral techniques differentiate positional isomers (e.g., 4- vs. 5-carboxylic acid derivatives)?

- Methodological Answer :

- ¹³C-NMR : The carbonyl carbon of the 4-carboxylic acid resonates at δ 168–170 ppm, while the 5-isomer appears upfield (δ 165–167 ppm) due to conjugation differences .

- 2D NOESY : Correlate indole proton spatial proximity to confirm substituent positions. For the 4-carboxylic acid derivative, H-3 shows NOE coupling with H-5 .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation yields vary across studies for reducing the indole ring?

- Methodological Answer :

- Catalyst Sensitivity : Pd/C (10% w/w) in ethanol achieves >90% yield at 50 psi H₂, but trace sulfur impurities (e.g., from DMSO) poison the catalyst, reducing efficiency. Pre-treat the compound with activated charcoal to adsorb contaminants .

- Side Reactions : Over-hydrogenation may saturate the methoxycarbonyl group. Monitor pressure drop and interrupt the reaction at 1 equiv H₂ uptake .

Methodological Recommendations

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Confirm regiochemistry and polymorphism | |

| TLC Monitoring | Track reaction progress in real-time | |

| ESI-MS/MS | Identify degradation pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.